Cas no 953983-97-6 (4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine)

4-(5-Chloro-2-methoxybenzoyl)-2-phenylmorpholine is a synthetic organic compound featuring a morpholine core substituted with a phenyl group and a 5-chloro-2-methoxybenzoyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro and methoxy substituents enhance its reactivity and selectivity in synthetic applications, while the morpholine ring contributes to stability and solubility. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery. High purity and consistent synthesis protocols ensure reliability for research applications.
4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine structure
953983-97-6 structure
Product Name:4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine
CAS No:953983-97-6
MF:C18H18ClNO3
MW:331.793424129486
CID:6360029
PubChem ID:16894674
Update Time:2025-05-24

4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine
    • (5-chloro-2-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
    • (5-chloro-2-methoxyphenyl)(2-phenylmorpholino)methanone
    • F5027-0032
    • VU0630286-1
    • 953983-97-6
    • AKOS024491118
    • Inchi: 1S/C18H18ClNO3/c1-22-16-8-7-14(19)11-15(16)18(21)20-9-10-23-17(12-20)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3
    • InChI Key: FDWCONYNSWUTMH-UHFFFAOYSA-N
    • SMILES: C(C1=CC(Cl)=CC=C1OC)(N1CCOC(C2=CC=CC=C2)C1)=O

Computed Properties

  • Exact Mass: 331.0975211g/mol
  • Monoisotopic Mass: 331.0975211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.8Ų

4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine Pricemore >>

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Additional information on 4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine

Research Brief on 4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine (CAS: 953983-97-6): Recent Advances and Applications

The compound 4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine (CAS: 953983-97-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique morpholine core and substituted benzoyl moiety, has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. Recent studies have explored its potential as a modulator of key biological pathways, making it a compound of interest for drug development.

One of the primary research focuses on 4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine has been its role as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses and cognitive functions. A 2023 study published in the Journal of Medicinal Chemistry highlighted its high binding affinity and selectivity for PDE4 subtypes, suggesting its potential as a therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and Alzheimer's disease. The study employed molecular docking simulations and in vitro assays to validate its efficacy, revealing a significant reduction in pro-inflammatory cytokines in treated models.

Further investigations into the pharmacokinetic properties of 953983-97-6 have been conducted to assess its suitability for clinical applications. A recent preclinical trial reported in Bioorganic & Medicinal Chemistry Letters demonstrated favorable oral bioavailability and metabolic stability in rodent models. The compound exhibited a half-life of approximately 8 hours, with minimal off-target effects, underscoring its potential as a lead candidate for further optimization. Researchers also noted its ability to cross the blood-brain barrier, a critical attribute for CNS-targeted therapies.

In addition to its PDE4 inhibitory activity, 4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine has shown promise in modulating serotonin receptors, particularly the 5-HT2A subtype. A 2024 study in ACS Chemical Neuroscience explored its structural analogs and their effects on serotonin signaling, revealing nuanced interactions that could be leveraged for treating mood disorders. The study emphasized the compound's dual functionality, which may offer synergistic benefits in multifactorial diseases like depression and anxiety.

Despite these advancements, challenges remain in the development of 953983-97-6 as a therapeutic agent. Current research is addressing issues such as dose-dependent toxicity and the need for improved selectivity among PDE4 isoforms. Collaborative efforts between academic and industrial researchers are underway to optimize the compound's scaffold, with a focus on enhancing its safety profile and therapeutic index. The integration of computational chemistry and high-throughput screening is expected to accelerate these efforts.

In conclusion, 4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine represents a versatile and pharmacologically active molecule with broad applications in drug discovery. Its dual mechanisms of action and favorable pharmacokinetic properties position it as a compelling candidate for further investigation. Ongoing studies aim to translate these findings into clinical trials, potentially paving the way for novel treatments in neurology and immunology.

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